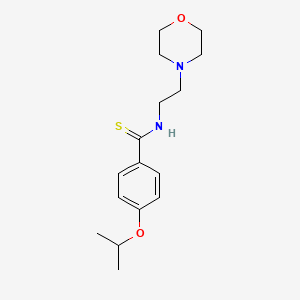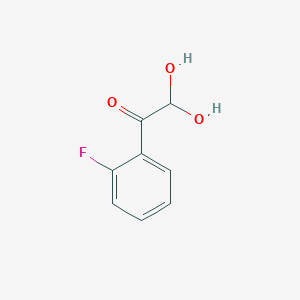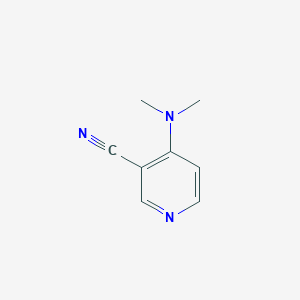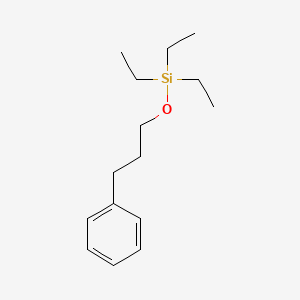
Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide: is an organic compound that belongs to the class of thiobenzamides This compound is characterized by the presence of an isopropoxy group attached to the para position of the benzene ring, a morpholinoethyl group attached to the nitrogen atom, and a thiobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be achieved through several synthetic routes. One common method involves the following steps:
-
Preparation of p-Isopropoxybenzoyl Chloride
- React p-isopropoxybenzoic acid with thionyl chloride (SOCl₂) to form p-isopropoxybenzoyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Formation of p-Isopropoxy-N-(2-morpholinoethyl)benzamide
- React p-isopropoxybenzoyl chloride with 2-(morpholino)ethylamine to form p-isopropoxy-N-(2-morpholinoethyl)benzamide.
- Reaction conditions: Stirring at room temperature in the presence of a base such as triethylamine.
-
Conversion to p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide
- React p-isopropoxy-N-(2-morpholinoethyl)benzamide with Lawesson’s reagent to replace the carbonyl oxygen with sulfur, forming p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide.
- Reaction conditions: Reflux in an appropriate solvent such as toluene.
Industrial Production Methods
Industrial production of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide undergoes various chemical reactions, including:
-
Oxidation
- The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The compound can be reduced to form corresponding amines or thiols.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution
- The isopropoxy group can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation with hydrogen peroxide may yield p-Isopropoxy-N-(2-morpholinoethyl)benzamide sulfoxide.
- Reduction with lithium aluminum hydride may yield p-Isopropoxy-N-(2-morpholinoethyl)benzylamine.
Applications De Recherche Scientifique
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
- Used in cell culture studies to assess its effects on cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- Studied for its ability to modulate specific molecular targets in disease pathways.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
-
Enzyme Inhibition
- Inhibits the activity of certain enzymes by binding to their active sites or allosteric sites.
- Example: Inhibition of proteases or kinases involved in disease pathways.
-
Receptor Modulation
- Modulates the activity of cell surface receptors, leading to altered cellular signaling.
- Example: Interaction with G-protein coupled receptors (GPCRs) to influence signal transduction.
-
Gene Expression Regulation
- Affects the expression of specific genes by interacting with transcription factors or epigenetic modifiers.
- Example: Modulation of gene expression involved in inflammation or cell proliferation.
Comparaison Avec Des Composés Similaires
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
p-Isopropoxy-N-(2-morpholinoethyl)benzamide
- Lacks the sulfur atom in the thiobenzamide moiety.
- May have different reactivity and biological activity.
-
p-Isopropoxy-N-(2-piperidinoethyl)thiobenzamide
- Contains a piperidinoethyl group instead of a morpholinoethyl group.
- May exhibit different pharmacological properties.
-
p-Isopropoxy-N-(2-morpholinoethyl)thioacetamide
- Contains a thioacetamide moiety instead of a thiobenzamide moiety.
- May have different chemical reactivity and applications.
The uniqueness of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide lies in its specific structural features, such as the combination of the isopropoxy group, morpholinoethyl group, and thiobenzamide moiety
Propriétés
Numéro CAS |
32412-08-1 |
|---|---|
Formule moléculaire |
C16H24N2O2S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21) |
Clé InChI |
BMLQKTGWAWLEEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)


![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)






